molecular formula C15H14O6 B1265355 (2s,3s)-3,7,8,3',4'-Pentahydroxyflavane

(2s,3s)-3,7,8,3',4'-Pentahydroxyflavane

Cat. No.: B1265355
M. Wt: 290.27 g/mol
InChI Key: TXULLYMENMRLHL-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2s,3s)-3,7,8,3',4'-Pentahydroxyflavane is a natural product found in Senegalia polyacantha and Senegalia catechu with data available.

Scientific Research Applications

Antioxidant and Antiproliferative Properties

  • Antioxidant Activities : This compound, along with others, was isolated from plants like Acacia catechu and Livistona chinensis, showing significant antioxidant activities. These properties suggest potential applications in protecting against oxidative stress-related damage (Xing-Cui Li et al., 2011); (Xiaobin Zeng et al., 2011).
  • Antiproliferative Effects : In the study by Xiaobin Zeng et al., 2011, compound (2S,3S)-3,7,8,3',4'-Pentahydroxyflavane demonstrated significant antiproliferative effects against certain human tumor cell lines, highlighting its potential in cancer research.

Hypoglycemic Activity

  • Hypoglycemic Activity : A study on compounds isolated from Plicosepalus curviflorus, including a structurally similar flavane, showed significant hypoglycemic activity in mice, suggesting potential applications in managing blood sugar levels (A. Al-Taweel et al., 2012).

Microbial Metabolism

  • Metabolism by Microflora : Research on the metabolism of related compounds by rat-caecal microflora provides insights into the biotransformation of flavanes within the gut, which could be relevant for understanding its effects in the human body (G. Groenewoud & H. Hundt, 1986).

Enzymatic and Chemical Studies

  • Flavanone 3-Hydroxylase Study : Research on flavanone 3-hydroxylases, enzymes involved in flavonoid biosynthesis, and their interaction with similar flavanones, could provide insights into the biosynthesis and potential modification of this compound for various applications (Song-yang Sui et al., 2023).

Potential Applications in Pharmacology and Medicine

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7,8-triol

InChI

InChI=1S/C15H14O6/c16-9-3-1-7(5-11(9)18)14-12(19)6-8-2-4-10(17)13(20)15(8)21-14/h1-5,12,14,16-20H,6H2/t12-,14-/m0/s1

InChI Key

TXULLYMENMRLHL-JSGCOSHPSA-N

Isomeric SMILES

C1[C@@H]([C@@H](OC2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(OC2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O)O

Synonyms

(2S,3S)-3,7,8,3',4'-pentahydroxyflavane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s,3s)-3,7,8,3',4'-Pentahydroxyflavane
Reactant of Route 2
(2s,3s)-3,7,8,3',4'-Pentahydroxyflavane
Reactant of Route 3
(2s,3s)-3,7,8,3',4'-Pentahydroxyflavane
Reactant of Route 4
(2s,3s)-3,7,8,3',4'-Pentahydroxyflavane
Reactant of Route 5
(2s,3s)-3,7,8,3',4'-Pentahydroxyflavane
Reactant of Route 6
(2s,3s)-3,7,8,3',4'-Pentahydroxyflavane

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